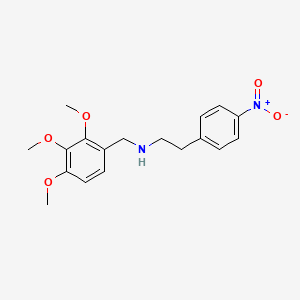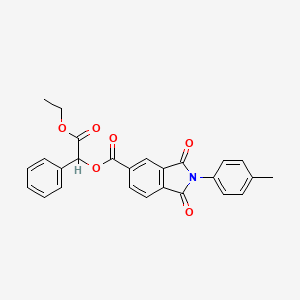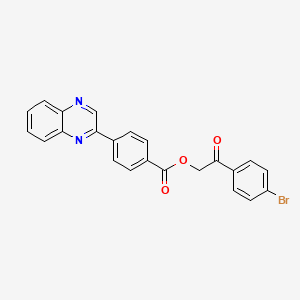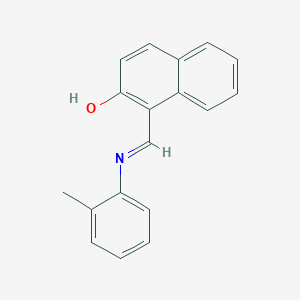![molecular formula C18H20BrFN2 B10879401 1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10879401.png)
1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromobenzyl)-4-(2-fluorobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromobenzyl group and a fluorobenzyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromobenzyl)-4-(2-fluorobenzyl)piperazine typically involves the reaction of 1-(3-bromobenzyl)piperazine with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromobenzyl)-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols derivatives.
Applications De Recherche Scientifique
1-(3-Bromobenzyl)-4-(2-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 1-(3-bromobenzyl)-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(3-Chlorobenzyl)-4-(2-fluorobenzyl)piperazine
- 1-(3-Bromobenzyl)-4-(2-chlorobenzyl)piperazine
- 1-(3-Fluorobenzyl)-4-(2-bromobenzyl)piperazine
Comparison: 1-(3-Bromobenzyl)-4-(2-fluorobenzyl)piperazine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties and different reactivity patterns in chemical reactions, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H20BrFN2 |
|---|---|
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
1-[(3-bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrFN2/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20/h1-7,12H,8-11,13-14H2 |
Clé InChI |
CJPHIKUMBXZPTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-{(2E)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzoate](/img/structure/B10879339.png)
![1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B10879340.png)
![(4-Methylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10879341.png)
![1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10879349.png)
![N-[(4-methylphenyl)carbonyl]glycyl-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10879359.png)
![1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10879370.png)


![(1Z)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10879396.png)

![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(ethylsulfonyl)piperazine](/img/structure/B10879400.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879404.png)
